molecular formula C8H12ClN3O B1427952 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine CAS No. 611172-92-0

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Cat. No.: B1427952
CAS No.: 611172-92-0
M. Wt: 201.65 g/mol
InChI Key: SOHGOMSVQQZCDA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine is an organic compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidized or reduced products.

    Condensation Reactions: It can participate in condensation reactions with other compounds, forming more complex structures.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds .

Biological Activity

2-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom and a methoxypropyl group. The presence of these substituents influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Receptor Binding : Similar compounds have demonstrated the ability to bind to multiple receptors, modulating their activity and leading to various pharmacological effects .

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antimicrobial properties. In particular:

  • Antibacterial Effects : The compound has shown activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with some derivatives demonstrating submicromolar activity .
CompoundTarget BacteriaActivity (µM)
This compoundS. aureus< 1.0
This compoundE. faecalis< 1.0

Anticancer Activity

In vitro studies have revealed promising anticancer properties:

  • Cytotoxicity : The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)
HT-29 (Colon)1.76
A549 (Lung)1.98
MKN45 (Gastric)2.32

These results suggest that the compound may serve as a potential lead in the development of new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have indicated that:

  • Halogen Substitution : The introduction of halogen atoms into the pyrimidine structure enhances antibacterial activity .
  • Functional Group Variations : Modifications to the methoxypropyl group can lead to variations in potency and selectivity against different biological targets .

Study on Antimicrobial Properties

A recent study synthesized various derivatives of pyrimidine compounds, including this compound. These derivatives were evaluated for their antimicrobial efficacy against clinical isolates of resistant bacteria. Results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, highlighting their potential for therapeutic applications .

Evaluation of Anticancer Activity

Another study focused on the anticancer potential of pyrimidine derivatives, including this compound. The findings demonstrated significant inhibition of proliferation in several cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Properties

IUPAC Name

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-13-6-2-4-10-7-3-5-11-8(9)12-7/h3,5H,2,4,6H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHGOMSVQQZCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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